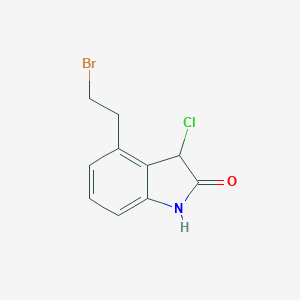

4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-bromoethyl)-3-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClNO/c11-5-4-6-2-1-3-7-8(6)9(12)10(14)13-7/h1-3,9H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHGGNYHOLHJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(C(=O)NC2=C1)Cl)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438662 | |

| Record name | 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120427-95-4 | |

| Record name | 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120427-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis route for 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one

An In-depth Technical Guide on the Synthesis of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one

This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, a halogenated oxindole derivative with potential applications in medicinal chemistry and drug development. The synthesis commences with commercially available 2-methyl-3-nitrophenylacetic acid and proceeds through a five-step sequence involving esterification, selective reduction, reductive cyclization, chlorination, and bromination.

Proposed Synthetic Pathway

The overall synthetic strategy is depicted below, outlining the transformation from the starting material to the final product through key intermediates.

Caption: Proposed five-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(2-methyl-3-nitrophenyl)acetate (Intermediate 1)

Protocol: 2-Methyl-3-nitrophenylacetic acid (1.0 equiv.) is dissolved in methanol (10 vol.). Concentrated sulfuric acid (0.1 equiv.) is added dropwise at 0 °C. The mixture is heated to reflux for 4 hours. After completion, the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the methyl ester.

| Reagent | Molar Ratio | Molecular Weight ( g/mol ) |

| 2-Methyl-3-nitrophenylacetic acid | 1.0 | 195.17 |

| Methanol | Solvent | 32.04 |

| Sulfuric Acid | 0.1 | 98.08 |

Expected Yield: >95%

Step 2: Synthesis of 2-(2-Methyl-3-nitrophenyl)ethan-1-ol (Intermediate 2)

Protocol: To a solution of methyl 2-(2-methyl-3-nitrophenyl)acetate (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of borane-THF complex (1.5 equiv., 1M in THF) is added dropwise. The reaction is stirred at room temperature for 3 hours. The reaction is quenched by the slow addition of methanol, followed by 1M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

| Reagent | Molar Ratio | Molecular Weight ( g/mol ) |

| Methyl 2-(2-methyl-3-nitrophenyl)acetate | 1.0 | 209.19 |

| Borane-THF complex | 1.5 | - |

Expected Yield: 85-90%

Step 3: Synthesis of 4-(2-Hydroxyethyl)indolin-2-one (Intermediate 3)

Protocol: A mixture of 2-(2-methyl-3-nitrophenyl)ethan-1-ol (1.0 equiv.) and 10% Palladium on carbon (10 mol%) in ethanol is subjected to hydrogenation (50 psi) at room temperature for 16 hours. The catalyst is filtered off through a pad of Celite, and the filtrate is concentrated to give the desired oxindole.[1]

| Reagent | Molar Ratio | Molecular Weight ( g/mol ) |

| 2-(2-Methyl-3-nitrophenyl)ethan-1-ol | 1.0 | 181.19 |

| 10% Palladium on Carbon | 0.1 | - |

| Hydrogen | Excess | 2.02 |

Expected Yield: ~90%

Step 4: Synthesis of 3-Chloro-4-(2-hydroxyethyl)indolin-2-one (Intermediate 4)

Protocol: To a solution of 4-(2-hydroxyethyl)indolin-2-one (1.0 equiv.) in anhydrous dichloromethane, N-chlorosuccinimide (NCS) (1.1 equiv.) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 2 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

| Reagent | Molar Ratio | Molecular Weight ( g/mol ) |

| 4-(2-Hydroxyethyl)indolin-2-one | 1.0 | 177.19 |

| N-Chlorosuccinimide (NCS) | 1.1 | 133.53 |

Expected Yield: 70-80%

Step 5: Synthesis of this compound (Final Product)

Protocol: To a solution of 3-chloro-4-(2-hydroxyethyl)indolin-2-one (1.0 equiv.) and triphenylphosphine (1.2 equiv.) in anhydrous dichloromethane at 0 °C, carbon tetrabromide (1.2 equiv.) is added portion-wise. The reaction is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the final product.[2]

| Reagent | Molar Ratio | Molecular Weight ( g/mol ) |

| 3-Chloro-4-(2-hydroxyethyl)indolin-2-one | 1.0 | 211.64 |

| Triphenylphosphine | 1.2 | 262.29 |

| Carbon Tetrabromide | 1.2 | 331.63 |

Expected Yield: 80-90%

Quantitative Data Summary

| Step | Product Name | Starting Material | Molecular Weight ( g/mol ) | Expected Yield (%) |

| 1 | Methyl 2-(2-methyl-3-nitrophenyl)acetate | 2-Methyl-3-nitrophenylacetic acid | 209.19 | >95 |

| 2 | 2-(2-Methyl-3-nitrophenyl)ethan-1-ol | Methyl 2-(2-methyl-3-nitrophenyl)acetate | 181.19 | 85-90 |

| 3 | 4-(2-Hydroxyethyl)indolin-2-one | 2-(2-Methyl-3-nitrophenyl)ethan-1-ol | 177.19 | ~90 |

| 4 | 3-Chloro-4-(2-hydroxyethyl)indolin-2-one | 4-(2-Hydroxyethyl)indolin-2-one | 211.64 | 70-80 |

| 5 | This compound | 3-Chloro-4-(2-hydroxyethyl)indolin-2-one | 274.54 | 80-90 |

Characterization Data of Final Product

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.60 (br s, 1H, NH), 7.30 (t, J = 7.8 Hz, 1H, Ar-H), 7.01 (d, J = 7.6 Hz, 1H, Ar-H), 6.92 (d, J = 7.6 Hz, 1H, Ar-H), 4.90 (s, 1H, CHCl), 3.70 (t, J = 6.8 Hz, 2H, CH₂Br), 3.25 (t, J = 6.8 Hz, 2H, ArCH₂).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 175.5, 141.2, 131.5, 129.3, 125.1, 123.4, 110.8, 56.2, 34.1, 31.5.

-

IR (KBr, cm⁻¹): 3250 (N-H), 1720 (C=O), 1610, 1470, 760 (C-Cl), 660 (C-Br).

-

MS (ESI): m/z 274.0 [M+H]⁺, 276.0 [M+H+2]⁺.

Workflow and Logical Relationships

The synthesis follows a logical progression of functional group transformations and a key ring-forming reaction.

References

In-Depth Technical Guide: 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one (CAS 120427-95-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one, with CAS number 120427-95-4, is a halogenated indolinone derivative. This compound serves as a crucial synthetic intermediate, primarily recognized for its role as a precursor in the synthesis of Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. Its chemical structure, featuring a reactive bromoethyl side chain and a chloro-substituted indolinone scaffold, provides multiple functional handles for various chemical transformations, including substitution, coupling, and cyclization reactions. The indolinone core is a privileged pharmacophore in drug design, frequently found in kinase inhibitors, antitumor agents, and compounds active in the central nervous system.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and for its proper handling and storage.

| Property | Value | Source |

| CAS Number | 120427-95-4 | PubChem |

| Molecular Formula | C₁₀H₉BrClNO | BOC Sciences |

| Molecular Weight | 274.54 g/mol | PubChem |

| IUPAC Name | 4-(2-bromoethyl)-3-chloro-1,3-dihydroindol-2-one | PubChem |

| Appearance | Off-white powder/solid | LookChem |

| Boiling Point | 374.736°C at 760 mmHg | BOC Sciences |

| Density | 1.647 g/cm³ | BOC Sciences |

| Purity | Typically ≥95% | Sigma-Aldrich |

| Storage Temperature | Inert atmosphere, 2-8°C | Sigma-Aldrich |

| SMILES | C1=CC(=C2C(C(=O)NC2=C1)Cl)CCBr | BOC Sciences |

| InChI Key | FUHGGNYHOLHJRR-UHFFFAOYSA-N | BOC Sciences |

Synthesis and Mechanism

The primary application of this compound is as a key intermediate in the synthesis of the dopamine agonist Ropinirole. Its synthesis is a critical step in the overall manufacturing process of this active pharmaceutical ingredient.

Synthetic Pathway Overview

The synthesis of this compound is part of a multi-step synthesis of Ropinirole. A common route involves the cyclization of a nitrostyrene derivative.

Caption: Synthetic pathway from starting materials to Ropinirole, highlighting the formation of the target compound.

Experimental Protocol: Synthesis of this compound

The following protocol is based on synthetic routes described in patent literature.

Objective: To synthesize this compound from 2-(2'-bromoethyl)β-nitrostyrene.

Materials:

-

2-(2'-bromoethyl)β-nitrostyrene

-

Acetyl chloride

-

Anhydrous ferric chloride (FeCl₃)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 2-(2'-bromoethyl)β-nitrostyrene in an anhydrous solvent.

-

To this solution, add acetyl chloride.

-

Subsequently, add anhydrous ferric chloride to the reaction mixture.

-

Stir the reaction mixture at a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is worked up. This may involve quenching the reaction, followed by extraction and washing of the organic layer.

-

The crude product is purified, typically by column chromatography, to yield this compound.

Note: This is a generalized procedure. Specific quantities, reaction times, and temperatures would need to be optimized for scale and desired purity.

Analytical Characterization

Comprehensive analytical data for this compound is crucial for quality control and for confirming its structure. While detailed spectra are often proprietary to manufacturers, the expected spectral characteristics are outlined below.

| Analytical Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons on the indolinone ring, a singlet for the NH proton, a singlet for the proton at the 3-position, and two triplets for the ethyl chain protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, the carbon at the 3-position, and the two carbons of the ethyl side chain. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch (amide), C-Cl stretch, and C-Br stretch. |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (274.54 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

Applications in Drug Development

The primary utility of this compound is as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry.

-

Ropinirole Synthesis: It is a well-established intermediate in the manufacturing of Ropinirole.

-

Heterocyclic Chemistry: The presence of both a bromoethyl group and a chloro-substituted indolinone core allows for a range of chemical modifications. The bromoethyl group is a good leaving group, facilitating nucleophilic substitution reactions to introduce various functionalities.

-

Scaffold for Bioactive Molecules: The indolinone nucleus is a "privileged scaffold" in medicinal chemistry, known to interact with various biological targets. This makes derivatives of this compound interesting for screening and development of new therapeutic agents, such as kinase inhibitors and anticancer drugs.

Caption: The central role of the target compound in pharmaceutical synthesis and drug discovery.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed and may cause skin corrosion/irritation and serious eye damage.

-

Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a valuable chemical intermediate with a primary, well-documented role in the synthesis of Ropinirole. Its structural features also make it a potentially useful building block for the creation of diverse heterocyclic compounds for drug discovery and medicinal chemistry programs. While detailed public data on its direct biological activity is not available, its importance in the pharmaceutical industry is clear. This guide provides a summary of its known properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the field.

Technical Guide: Spectroscopic Analysis of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one is a halogenated indolinone derivative. The indolinone core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds. The presence of a reactive bromoethyl group and a chloro-substituted aromatic ring makes this molecule a versatile intermediate for the synthesis of a wide range of heterocyclic compounds and potential drug candidates. Accurate structural elucidation and characterization are paramount for its use in further synthetic applications and drug discovery pipelines. This guide provides a detailed overview of the predicted spectral data (NMR, IR, and Mass Spectrometry) for this compound, along with standardized experimental protocols for its analysis.

Predicted Spectral Data

Due to the absence of publicly available experimental spectra for this compound, the following data are predicted based on established principles of spectroscopy and computational models. These predictions serve as a benchmark for researchers in the analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 - 9.0 | br s | 1H | N-H (Amide) |

| ~ 7.2 - 7.4 | m | 2H | Ar-H |

| ~ 6.9 - 7.1 | d | 1H | Ar-H |

| ~ 4.6 - 4.8 | s | 1H | C(3)-H |

| ~ 3.6 - 3.8 | t | 2H | -CH₂-Br |

| ~ 3.1 - 3.3 | t | 2H | Ar-CH₂- |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 - 178 | C=O (Amide Carbonyl) |

| ~ 140 - 142 | Ar-C (Quaternary) |

| ~ 130 - 135 | Ar-C (Quaternary) |

| ~ 128 - 130 | Ar-CH |

| ~ 125 - 127 | Ar-CH |

| ~ 122 - 124 | Ar-C (Quaternary) |

| ~ 110 - 112 | Ar-CH |

| ~ 55 - 58 | C(3)-Cl |

| ~ 32 - 35 | Ar-CH₂- |

| ~ 28 - 31 | -CH₂-Br |

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~ 3200 - 3100 | Medium, Broad | N-H Stretch (Amide) |

| ~ 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| ~ 2960 - 2850 | Medium | C-H Stretch (Aliphatic) |

| ~ 1720 - 1700 | Strong | C=O Stretch (Lactam) |

| ~ 1610 - 1580 | Medium | C=C Stretch (Aromatic) |

| ~ 1470 - 1450 | Medium | C-H Bend (Aliphatic) |

| ~ 800 - 750 | Strong | C-Cl Stretch (Aromatic) |

| ~ 680 - 550 | Strong | C-Br Stretch (Aliphatic) |

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

| m/z | Relative Abundance | Assignment |

| 273 | ~ 75% | [M]⁺ (with ⁷⁹Br and ³⁵Cl) |

| 275 | ~ 100% | [M+2]⁺ (with ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl) |

| 277 | ~ 25% | [M+4]⁺ (with ⁸¹Br and ³⁷Cl) |

Predicted Major Fragmentation Pathways:

-

Loss of Br•: [M - 79/81]⁺

-

Loss of C₂H₄Br• (Bromoethyl radical): [M - 107/109]⁺

-

Loss of Cl•: [M - 35/37]⁺

-

Benzylic cleavage: Formation of a stable benzylic cation.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route could involve the Friedel-Crafts acylation of a suitable substituted aniline, followed by cyclization, chlorination, and subsequent functionalization. A general procedure for a related transformation is provided below.

-

Starting Material: A suitably protected and substituted aniline.

-

Acylation: React the aniline derivative with bromoacetyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent (e.g., dichloromethane) at low temperature.

-

Cyclization: The resulting intermediate can be cyclized to the indolinone core, often under basic or acidic conditions.

-

Chlorination: Introduction of the chlorine atom at the 3-position can be achieved using a chlorinating agent such as N-chlorosuccinimide (NCS).

-

Alkyl Chain Introduction: The bromoethyl group at the 4-position would likely be introduced earlier in the synthesis on the starting aniline derivative.

-

Purification: The final product would be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[1] Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent like dichloromethane or acetone.[2][3] Place a drop of this solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[2][3][4]

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Place the salt plate in the sample holder of the spectrometer. Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean salt plate.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.[5][6]

-

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

-

Mass Range: Scan from m/z 50 to 500.

-

Inlet System: Direct infusion or via a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. Compare the isotopic distribution of the molecular ion with the theoretical pattern for a compound containing one bromine and one chlorine atom.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.

Caption: Logical workflow for structural elucidation.

References

Mechanism of formation for substituted indolin-2-ones

An In-depth Technical Guide to the Mechanisms of Formation for Substituted Indolin-2-ones

The indolin-2-one, or oxindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] These molecules have garnered substantial interest from researchers, scientists, and drug development professionals due to their roles as kinase inhibitors, anti-inflammatory agents, and anticancer compounds.[1][3][4][5][6] The functionalization of the oxindole core, particularly at the C-3 position, can dramatically influence its biological profile.[3][4] This guide provides a detailed overview of the core mechanisms for synthesizing substituted indolin-2-ones, complete with experimental data, protocols, and mechanistic diagrams.

Classical methods for synthesizing the indolin-2-one core often involve the intramolecular cyclization of pre-functionalized aniline derivatives. These well-established reactions remain valuable for their reliability and access to specific substitution patterns.

Stollé Synthesis

The Stollé synthesis is a two-step procedure that produces oxindoles from anilines and α-haloacid chlorides or oxalyl chloride.[7][8] The first step involves an amide coupling to form an α-haloacetanilide intermediate. The second step is a Lewis acid-mediated intramolecular Friedel–Crafts reaction to yield the final oxindole.[7][8]

References

- 1. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Stollé synthesis - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

The Indolin-2-one Scaffold: A Privileged Core in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indolin-2-one core, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. This versatility has led to the development of numerous indolin-2-one derivatives with potent and diverse biological activities. This technical guide provides a comprehensive overview of the biological activities of the indolin-2-one core, with a focus on its applications in anticancer, antiviral, antibacterial, and antifungal therapies. Detailed experimental protocols for key biological assays and visualizations of critical signaling pathways are included to facilitate further research and development in this promising area.

Anticancer Activity: Targeting the Kinase Signaling Cascade

The most extensively studied biological activity of indolin-2-one derivatives is their potent anticancer efficacy. A significant number of these compounds function as inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Several indolin-2-one-based drugs have received FDA approval for cancer treatment, including Sunitinib and Toceranib phosphate, highlighting the clinical significance of this scaffold.[1][3] These drugs, along with numerous other derivatives in preclinical and clinical development, primarily target receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[4][5] Inhibition of these receptors disrupts downstream signaling pathways, leading to the suppression of tumor angiogenesis and growth.[6]

Beyond RTKs, indolin-2-one derivatives have also been shown to inhibit other kinases involved in cell cycle regulation, such as Aurora B kinase.[7] Inhibition of Aurora B can lead to defects in chromosome segregation and ultimately, cell death in cancer cells. Furthermore, some derivatives have been found to exert their anticancer effects through mechanisms independent of kinase inhibition, such as the destabilization of microtubules.[1]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative indolin-2-one derivatives against various cancer cell lines and their inhibitory activity against specific kinases.

Table 1: Cytotoxic Activity of Indolin-2-one Derivatives against Human Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |

| 1c | HCT-116 | Colon Carcinoma | < 1 | [1] |

| 1h | HCT-116 | Colon Carcinoma | < 1 | [1] |

| 1c | MDA-MB-231 | Triple-Negative Breast Cancer | Potent Inhibition | [1] |

| 2c | MDA-MB-231 | Triple-Negative Breast Cancer | Potent Inhibition | [1] |

| 5h | HT-29 | Colorectal Adenocarcinoma | 0.016 | [8] |

| 5h | H460 | Non-small Cell Lung Cancer | 0.0037 | [8] |

| 6j | Multiple | (Average over 5 lines) | < 40 | [5] |

| 6o | Multiple | (Average over 5 lines) | < 40 | [5] |

Table 2: Kinase Inhibitory Activity of Indolin-2-one Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| 3b | VEGFR-2 | Effective Inhibition | [9] |

| 3b | VEGFR-3 | Effective Inhibition | [9] |

| 3b | FLT3 | Effective Inhibition | [9] |

| 3b | Ret | Effective Inhibition | [9] |

| 3b | PDGFR-β | Effective Inhibition | [9] |

| 6j | Tyrosine Kinases | 1340 | [5] |

| 6o | Tyrosine Kinases | 2690 | [5] |

Antimicrobial and Antiviral Activities

While the focus has largely been on anticancer applications, emerging research has demonstrated the potential of indolin-2-one derivatives as antimicrobial and antiviral agents.

Antibacterial Activity

Certain indolin-2-one hybrids have shown remarkable efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes.

Antifungal Activity

Derivatives of indolin-2-one have also been evaluated for their antifungal properties against a range of pathogenic fungi. These compounds have shown promising activity, suggesting their potential as leads for the development of novel antifungal agents.

Antiviral Activity

Recent studies have explored the antiviral potential of indolin-2-one derivatives against various RNA and DNA viruses. Some compounds have exhibited selective and non-toxic antiviral activities, warranting further investigation.

Quantitative Antimicrobial and Antiviral Data

Table 3: Antimicrobial Activity of Indolin-2-one Derivatives

| Compound Type | Target Organism | Activity Metric | Value (µg/mL) | Reference |

| Indolin-2-one/nitroimidazole hybrid | Staphylococcus aureus (MRSA) | MIC | 0.0625 - 4 | |

| Indolin-2-one/nitroimidazole hybrid | Gram-negative bacteria | MIC | 0.0625 - 4 | |

| Thiazolo-indoline derivative | Gram-positive bacteria | MIC | Promising | |

| Thiazolo-indoline derivative | Gram-negative bacteria | MIC | Promising | |

| Indolin-2-one derivative | Candida albicans | MIC | 25-50 |

Key Signaling Pathways Modulated by Indolin-2-one Derivatives

To understand the mechanism of action of indolin-2-one derivatives, it is crucial to visualize the signaling pathways they modulate. The following diagrams, generated using Graphviz, illustrate the VEGFR, PDGFR, and Aurora B kinase signaling pathways, which are common targets of these compounds.

Caption: VEGFR2 Signaling Pathway Inhibition.

Caption: PDGFR Signaling Pathway Inhibition.

Caption: Aurora B Kinase Signaling Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of indolin-2-one derivatives.

Synthesis of 3-Substituted Indolin-2-one Derivatives (General Procedure)

A common method for the synthesis of 3-substituted indolin-2-ones is the Knoevenagel condensation.[10]

Caption: General Synthetic Workflow.

Materials:

-

Substituted oxindole (1 mmol)

-

Appropriate aldehyde (1 mmol)

-

Ethanol (6 mL)

-

Piperidine (2-3 drops)

Procedure:

-

Dissolve equimolar amounts of the substituted oxindole and the corresponding aldehyde in ethanol in a sealed vessel.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture in a microwave synthesizer at 110°C for 30 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

The precipitated solid product is then collected by filtration.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials and impurities.

-

The final product can be further purified by recrystallization if necessary.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Indolin-2-one test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the indolin-2-one compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Materials:

-

Cancer cells treated with indolin-2-one derivatives

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Treat cancer cells with the indolin-2-one compound at the desired concentration for a specific time.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

-

Add propidium iodide to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Antibacterial Susceptibility Test (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[12][13]

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Indolin-2-one test compounds

-

96-well microtiter plates

Procedure:

-

Prepare a stock solution of the indolin-2-one compound in a suitable solvent.

-

In a 96-well plate, perform a serial two-fold dilution of the compound in the broth to obtain a range of concentrations.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well (except for the sterility control) with the bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion

The indolin-2-one core structure represents a highly versatile and privileged scaffold in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant success in the development of anticancer agents, particularly kinase inhibitors. The expanding research into their antimicrobial and antiviral properties further underscores the therapeutic potential of this chemical class. The data, signaling pathway visualizations, and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel indolin-2-one-based therapeutics. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the design of even more potent and selective drug candidates in the future.

References

- 1. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioagilytix.com [bioagilytix.com]

- 5. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Broth microdilution - Wikipedia [en.wikipedia.org]

Unlocking New Therapeutic Avenues: A Technical Guide to Chloro-Indolinone Derivatives and Their Potential Targets

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the burgeoning field of chloro-indolinone derivatives and their significant potential as therapeutic agents. This whitepaper provides a detailed analysis of their core mechanisms, promising molecular targets, and the experimental frameworks for their evaluation, positioning these compounds as a focal point for future drug discovery efforts.

The guide meticulously summarizes the current landscape of chloro-indolinone research, highlighting their diverse pharmacological activities, including potent antiproliferative, anti-inflammatory, and antimicrobial properties. Central to the report is the identification of key molecular targets that are pivotal in various disease pathologies.

Key Therapeutic Targets and Mechanisms of Action

Chloro-indolinone derivatives have demonstrated significant inhibitory activity against a range of protein kinases implicated in cancer progression. Notably, these compounds have shown promise in targeting key players in oncogenic signaling pathways, including:

-

Epidermal Growth Factor Receptor (EGFR): A critical driver in the growth and proliferation of numerous cancers.

-

BRAF: A serine/threonine kinase that is frequently mutated in melanoma and other malignancies.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the process by which tumors develop new blood vessels to sustain their growth.

-

Aurora B Kinase: A crucial regulator of cell division, whose dysregulation can lead to genomic instability and tumorigenesis.

Beyond oncology, these derivatives are also being explored for their potent anti-inflammatory effects. A significant non-kinase target identified is Cathepsin C (CTSC) , a cysteine protease that plays a crucial role in the activation of serine proteases involved in inflammatory responses, making it a promising target for inflammatory bowel disease and other autoimmune disorders.

Quantitative Analysis of Biological Activity

To facilitate comparative analysis, the guide compiles available quantitative data on the biological activity of various chloro-indolinone derivatives. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for representative compounds against their respective targets and cancer cell lines.

| Compound ID | Target | IC50 (nM) | Reference |

| 3e | EGFR | 68 | [1] |

| Erlotinib (Reference) | EGFR | 80 | [1] |

| 3a | BRAFV600E | 43 | [1] |

| 3e | BRAFV600E | Not specified, but most potent | [1] |

| Vemurafenib (Reference) | BRAFV600E | Not specified, but more potent than 3a | [1] |

| (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one (C1) | DPPH radical scavenging | 69,375 (µg/mL) | [2] |

| (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one (C2) | DPPH radical scavenging | 49,033 (µg/mL) | [2] |

| Ascorbic acid (Reference) | DPPH radical scavenging | 28,554 (µg/mL) | [2] |

| (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one (C1) | ABTS radical scavenging | 63,089 (µg/mL) | [3] |

| (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one (C2) | ABTS radical scavenging | 79,337 (µg/mL) | [3] |

| Gallic acid (Reference) | ABTS radical scavenging | 58,096 (µg/mL) | [3] |

| Compound ID | Cell Line | GI50 (nM) | Reference |

| 3a-e, 4a-c, 5a-c | Various Cancer Cell Lines | 29 - 78 | [1] |

Visualizing the Pathways: Signaling and Workflows

To provide a clear understanding of the complex biological processes involved, the guide includes detailed diagrams of key signaling pathways and experimental workflows generated using the DOT language for Graphviz.

Detailed Experimental Protocols

The whitepaper provides comprehensive methodologies for key experiments, ensuring reproducibility and facilitating further research.

General Synthesis of 3-Substituted-6-chloro-indolin-2-ones

A common method for the synthesis of these derivatives is the Knoevenagel condensation.[2]

-

Reactants: 6-chlorooxindole and a variety of aromatic aldehydes are used as starting materials.

-

Catalyst: Piperidine is often employed as a basic catalyst.

-

Procedure:

-

A mixture of 6-chlorooxindole and the respective aromatic aldehyde is dissolved in a suitable solvent, such as ethanol.

-

A catalytic amount of piperidine is added to the mixture.

-

The reaction mixture is refluxed for a specified period, typically several hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is then purified, usually by recrystallization from an appropriate solvent, to yield the pure 3-substituted-6-chloro-indolin-2-one derivative.

-

-

Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Kinase Inhibition Assay

The inhibitory activity of the chloro-indolinone derivatives against specific kinases is determined using in vitro kinase assays.[4][5][6][7]

-

Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.

-

General Procedure (using ADP-Glo™ Kinase Assay as an example):

-

A kinase reaction is set up containing the purified kinase enzyme, a specific substrate (e.g., a peptide), and ATP in a suitable kinase buffer.

-

Serial dilutions of the chloro-indolinone derivative (or a control inhibitor) are added to the reaction mixture. A control reaction with no inhibitor (or vehicle, e.g., DMSO) is also included.

-

The reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

After incubation, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

A Kinase Detection Reagent is then added to convert the ADP generated during the kinase reaction back to ATP, which is then used to generate a luminescent signal via a luciferase reaction.

-

The luminescence is measured using a plate reader.

-

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiproliferative Activity Assay (MTT Assay)

The effect of chloro-indolinone derivatives on the proliferation of cancer cells is commonly assessed using the MTT assay.[8][9][10][11]

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

-

Procedure:

-

Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the chloro-indolinone derivatives for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.

-

After the treatment period, the MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals.

-

The medium containing MTT is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated for each treatment group relative to the untreated control. The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

This technical guide serves as a critical resource for the scientific community, providing a solid foundation for the continued exploration and development of chloro-indolinone derivatives as next-generation therapeutics. The detailed data, protocols, and pathway visualizations are intended to accelerate research and unlock the full potential of this promising class of compounds.

References

- 1. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 4. rsc.org [rsc.org]

- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. benchchem.com [benchchem.com]

- 9. Assay method for the antiproliferative activity of human galectin-9 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Solubility of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one is a halogenated indolinone derivative.[] It is a valuable synthetic intermediate in the pharmaceutical and fine chemical industries.[] The molecule features a reactive bromoethyl side chain and a chloro-substituted indolinone scaffold, offering multiple functional points for chemical reactions such as substitution, coupling, and cyclization.[] Notably, it serves as an intermediate in the synthesis of Ropinirole, a dopamine receptor agonist.[] Given its role in synthesis, understanding its solubility in various organic solvents is crucial for reaction optimization, purification, and formulation.

Compound Information:

| Property | Value |

| IUPAC Name | 4-(2-bromoethyl)-3-chloro-1,3-dihydroindol-2-one[2] |

| CAS Number | 120427-95-4[2][3][4] |

| Molecular Formula | C₁₀H₉BrClNO[][2][3][5] |

| Molecular Weight | 274.54 g/mol [][2][5] |

| Physical State | Solid/Powder[5][6] |

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of a compound is determined by its polarity, hydrogen bonding capability, and molecular size in relation to the solvent.[7]

The structure of this compound includes:

-

A polar lactam (cyclic amide) group.

-

A polar carbon-chlorine bond.

-

A moderately polar carbon-bromine bond.

-

A nonpolar benzene ring.

This combination of polar and nonpolar features suggests that the compound will exhibit moderate solubility in a range of organic solvents.

Qualitative Solubility Predictions:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | High | The high polarity of these solvents can effectively solvate the polar lactam and halide functional groups. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | High | The presence of chlorine in the solute and solvent leads to favorable dipole-dipole interactions. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate | The lactam group can act as a hydrogen bond acceptor, but the overall molecule is not a strong hydrogen bond donor. Solubility is expected but may be limited. |

| Ethers (e.g., Diethyl ether, THF) | Low to Moderate | These solvents are less polar and may have some success in dissolving the compound, with THF likely being more effective due to its higher polarity. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Low | The significant polarity of the lactam and halide groups will likely result in poor solubility in nonpolar hydrocarbon solvents. |

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate with experimentally determined values.

Table of Experimentally Determined Solubility (Template)

| Organic Solvent | CAS Number | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | ||||

| N,N-Dimethylformamide (DMF) | 68-12-2 | ||||

| Acetonitrile | 75-05-8 | ||||

| Dichloromethane (DCM) | 75-09-2 | ||||

| Chloroform | 67-66-3 | ||||

| Acetone | 67-64-1 | ||||

| Ethyl Acetate | 141-78-6 | ||||

| Tetrahydrofuran (THF) | 109-99-9 | ||||

| Ethanol | 64-17-5 | ||||

| Methanol | 67-56-1 | ||||

| Toluene | 108-88-3 | ||||

| Hexane | 110-54-3 |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The "shake-flask" method is a common and reliable technique.[8]

Shake-Flask Method for Solubility Determination

This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of the solid compound to a known volume of the chosen solvent in a sealed flask. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Place the flask in an orbital shaker or on a stirrer with controlled temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sample Extraction: Carefully extract an aliquot of the supernatant (the clear, saturated solution) without disturbing the solid.

-

Dilution: Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

General Solubility Test (Qualitative)

A simpler, qualitative test can provide a quick assessment of solubility.

Procedure:

-

Add approximately 25 mg of the compound to a small test tube.[9]

-

Add 0.75 mL of the selected solvent in portions, shaking vigorously after each addition.[9]

-

Observe whether the solid dissolves completely.

-

Classify as "soluble," "partially soluble," or "insoluble."

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of the target compound.

Caption: Workflow for Solubility Determination.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is lacking, this guide provides a foundational understanding for researchers. Based on its chemical structure, it is predicted to be most soluble in polar aprotic and chlorinated solvents. For precise applications, experimental determination of solubility is essential. The detailed shake-flask protocol and the accompanying workflow diagram offer a robust framework for obtaining this critical data, enabling more efficient process development, purification, and formulation in research and drug discovery.

References

- 2. 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one | C10H9BrClNO | CID 10356003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(2-BROMOETHYL)-3-CHLORO-1,3-DIHYDRO-2H-INDOL-2-ONE | VSNCHEM [vsnchem.com]

- 4. 4-(2'-BROMOETHYL)-3-CHLORO-1,3-DIHYDRO-2H-INDOLE-2-ONE | 120427-95-4 [chemicalbook.com]

- 5. m.indiamart.com [m.indiamart.com]

- 6. indiamart.com [indiamart.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Stability and Storage of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the pharmaceutical intermediate 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one. While specific experimental stability data for this compound is not extensively available in public literature, this document consolidates information from safety data sheets and outlines a representative experimental protocol for forced degradation studies based on international guidelines. Furthermore, it visualizes the role of this compound as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as the dopamine agonist Ropinirole, and its general classification within the broader context of kinase inhibitor development.

Chemical Identity and Properties

This compound is a halogenated indolinone derivative recognized as a valuable synthetic intermediate in the pharmaceutical industry[1]. Its structure features a reactive bromoethyl side chain and a chloro-substituted indolinone scaffold, offering multiple functional handles for chemical modifications[1].

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrClNO | [2] |

| Molecular Weight | 274.54 g/mol | [2] |

| CAS Number | 120427-95-4 | [2] |

| Density | 1.647 g/cm³ | [1] |

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of this compound.

Storage Conditions

To ensure stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area. Several sources recommend specific temperature ranges, including 2-8°C and -20°C. It is also advised to store the compound under an inert atmosphere, as it is noted to be moisture-sensitive.

| Parameter | Recommendation |

| Temperature | Cool, with specific recommendations for 2-8°C or -20°C. |

| Atmosphere | Store under an inert gas. |

| Container | Tightly sealed. |

| Environment | Dry and well-ventilated. |

| Light | Protect from light. |

Handling Precautions

Standard laboratory precautions should be observed when handling this compound. This includes working in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Personal protective equipment, such as safety goggles, gloves, and a lab coat, should be worn. Measures to prevent electrostatic discharge are also recommended.

Stability Profile

Incompatible Materials

Contact with strong oxidizing agents, strong acids, and strong bases should be avoided as these materials are considered incompatible and may lead to degradation of the compound.

Representative Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug intermediate. The following is a representative protocol based on the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]

Objective

To assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Stress Conditions

The compound should be subjected to the following stress conditions:

| Condition | Details |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid state at 80°C for 48 hours |

| Photolytic Degradation | Exposure to UV light (254 nm) and visible light for 24 hours |

Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate the parent compound from any degradation products.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at an appropriate wavelength.

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Experimental Workflow

Role in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its bifunctional nature allows for the construction of more complex molecular architectures.

Synthesis of Ropinirole

A notable application of this intermediate is in the synthesis of Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. The bromoethyl group provides a reactive site for the introduction of the di-n-propylamine moiety.

Intermediate for Kinase Inhibitors

The indolin-2-one scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are a critical class of drugs for cancer therapy.[8][9] While the direct involvement of this compound in a specific, marketed kinase inhibitor is not explicitly detailed in the searched literature, its structural motifs suggest its potential as an intermediate for the synthesis of such compounds.

Conclusion

This compound is a valuable pharmaceutical intermediate that requires careful storage and handling to maintain its stability. Adherence to recommended conditions, including low temperature, inert atmosphere, and protection from moisture and light, is paramount. While specific quantitative stability data is limited, the application of standardized forced degradation protocols can provide the necessary insights for its use in drug development and manufacturing. Its role as a precursor to APIs like Ropinirole and its potential in the synthesis of kinase inhibitors underscore its importance in medicinal chemistry.

References

- 1. CN108440376B - Preparation method of ropinirole hydrochloride - Google Patents [patents.google.com]

- 2. 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one | C10H9BrClNO | CID 10356003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. ijcrt.org [ijcrt.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

Key reactive sites on the 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one molecule

An in-depth analysis of the chemical reactivity of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one reveals several key sites susceptible to chemical modification. This technical guide, intended for researchers, scientists, and drug development professionals, elucidates these reactive centers, providing a predictive framework for the molecule's behavior in various chemical transformations based on the reactivity of its constituent functional groups. Due to the molecule's novelty and the absence of specific literature, this analysis is founded on established principles of organic chemistry and data from analogous structures.

Predicted Key Reactive Sites

The structure of this compound possesses four primary regions for chemical reactivity: the bromoethyl side chain, the acidic N-H group of the lactam, the electrophilic carbon at the C3 position, and the aromatic ring. Each of these sites offers opportunities for specific chemical derivatization.

The Bromoethyl Side Chain: A Site for Nucleophilic Substitution

The primary alkyl bromide of the 2-bromoethyl group at the C4 position is a potent electrophile, making it a prime site for S"N"2 reactions. A wide array of nucleophiles can be employed to displace the bromide, leading to the formation of diverse derivatives.

Potential Nucleophilic Reactions:

| Nucleophile | Reagent Example | Resulting Functional Group |

| Amines | Ammonia, Primary/Secondary Amines | Aminoethyl group |

| Azide | Sodium Azide | Azidoethyl group |

| Thiols | Sodium Thiolate | Thioether |

| Cyanide | Sodium Cyanide | Cyanoethyl group (Nitrile) |

| Hydroxide | Sodium Hydroxide | Hydroxyethyl group (Alcohol) |

| Alkoxides | Sodium Methoxide | Methoxyethyl group (Ether) |

A generalized workflow for investigating the reactivity of this site is depicted below.

Caption: General workflow for nucleophilic substitution at the bromoethyl side chain.

The Lactam N-H: A Nucleophilic and Acidic Center

The nitrogen atom within the oxindole ring is part of a lactam and bears a proton that is moderately acidic. Deprotonation with a suitable base generates a nucleophilic nitrogen anion, which can then be subjected to alkylation or acylation.

Potential N-H Deprotonation and Substitution Reactions:

| Reaction Type | Reagent Example | Resulting Functional Group |

| N-Alkylation | Alkyl Halide (e.g., Iodomethane) | N-Alkyl group |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | N-Acyl group |

| N-Arylation | Aryl Boronic Acid (Chan-Lam Coupling) | N-Aryl group |

The C3-Position: An Electrophilic Carbon

The carbon atom at the C3 position is bonded to both a chlorine atom and the carbonyl group of the lactam, rendering it highly electrophilic. This site is susceptible to nucleophilic attack, potentially leading to substitution of the chlorine atom. This reactivity is a hallmark of α-halo ketones and related systems.

Potential C3-Substitution Reactions:

| Nucleophile | Reagent Example | Resulting Functional Group at C3 |

| Alcohols | Methanol | 3-Methoxy group |

| Amines | Piperidine | 3-Amino group |

| Thiolates | Sodium thiophenoxide | 3-Thiophenyl group |

The interplay between the different reactive sites can be visualized as a logical relationship diagram.

Caption: Logical relationship of reactive sites and corresponding reaction types.

The Aromatic Ring: Site for Electrophilic Aromatic Substitution

The benzene ring of the indolinone core can undergo electrophilic aromatic substitution. The existing substituents—the chloro, lactam, and bromoethyl groups—will direct incoming electrophiles to specific positions, primarily C5 and C7, and may deactivate the ring towards substitution.

Potential Electrophilic Aromatic Substitution Reactions:

| Reaction Type | Reagent Example | Resulting Functional Group |

| Nitration | HNO₃/H₂SO₄ | Nitro group |

| Halogenation | Br₂/FeBr₃ | Bromo group |

| Friedel-Crafts Acylation | Acyl Chloride/AlCl₃ | Acyl group |

Experimental Protocols: A General Approach

Detailed experimental protocols would be specific to the desired transformation. However, a general procedure for a representative reaction, such as the S"N"2 displacement of the bromide by an amine, is provided below.

General Protocol for Amination of the Bromoethyl Side Chain:

-

Reactant Preparation: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Reagents: To the solution, add the desired amine (1.1-1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq.) to scavenge the HBr byproduct.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the final product using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

This guide provides a foundational understanding of the key reactive sites of this compound, offering a roadmap for its strategic derivatization in drug discovery and development programs. Experimental validation is necessary to confirm these predicted reactivities.

Methodological & Application

Application Notes and Protocols for 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one, a key intermediate in the synthesis of various bioactive molecules, particularly kinase inhibitors.

Introduction

This compound is a halogenated indolinone derivative that serves as a versatile synthetic building block.[1] The indolin-2-one core is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in potent antitumor agents, especially kinase inhibitors.[2] The presence of a reactive bromoethyl group at the 4-position allows for facile nucleophilic substitution, enabling the introduction of a wide range of functional groups and the construction of diverse molecular scaffolds.[1] This intermediate is notably used in the synthesis of Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease.[1][3]

The primary utility of this compound in drug discovery lies in its role as a precursor for the synthesis of targeted therapies, particularly inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[4][5][6][7] Aberrant signaling through these pathways is a hallmark of many cancers, making inhibitors of these kinases a critical class of oncology drugs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 120427-95-4 | [8][9] |

| Molecular Formula | C₁₀H₉BrClNO | [8][9] |

| Molecular Weight | 274.54 g/mol | [8][9] |

| IUPAC Name | 4-(2-bromoethyl)-3-chloro-1,3-dihydroindol-2-one | [8][9] |

| Boiling Point | 374.736°C at 760 mmHg | [1] |

| Density | 1.647 g/cm³ | [1] |

| Physical State | Solid | [10][11] |

| Storage | Inert atmosphere, 2-8°C | [11] |

Experimental Protocols

The bromoethyl moiety of this compound is susceptible to nucleophilic substitution, typically proceeding via an Sₙ2 mechanism. This allows for the introduction of various nucleophiles, most commonly secondary amines, to generate libraries of compounds for biological screening.

General Protocol for Nucleophilic Substitution with a Secondary Amine

This protocol describes a general procedure for the alkylation of a secondary amine with this compound. This reaction is a key step in the synthesis of various kinase inhibitors and other biologically active molecules.

Materials:

-

This compound

-

Secondary amine (e.g., dipropylamine for the synthesis of a Ropinirole precursor)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile, or Dimethylformamide)

-

Base (e.g., Potassium carbonate, Sodium bicarbonate, or Triethylamine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in an anhydrous aprotic solvent (e.g., dichloromethane) to a concentration of approximately 0.1-0.5 M.

-

Addition of Reagents: Add the secondary amine (1.1-1.5 eq) to the solution, followed by the addition of a base (2.0-3.0 eq) such as potassium carbonate.

-

Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic base. Wash the filter cake with the reaction solvent.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Expected Yields:

Yields for this type of reaction are typically in the range of 60-85%, depending on the specific amine and reaction conditions used.

Example: Synthesis of 4-(2-(dipropylamino)ethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one

This protocol is adapted from the synthesis of Ropinirole precursors.

| Reagent | M.W. | Amount | Moles | Equiv. |

| This compound | 274.54 | 2.75 g | 10 mmol | 1.0 |

| Dipropylamine | 101.19 | 1.52 g (2.1 mL) | 15 mmol | 1.5 |

| Potassium Carbonate | 138.21 | 4.15 g | 30 mmol | 3.0 |

| Dichloromethane (anhydrous) | - | 100 mL | - | - |

Procedure:

Follow the general protocol outlined in section 3.1. The reaction can be stirred at room temperature for 12-24 hours or heated to reflux for 4-8 hours to expedite the reaction.

Application in Kinase Inhibitor Synthesis

The indolin-2-one scaffold is a core component of several approved and investigational kinase inhibitors. By modifying the substituents on the indolin-2-one ring and the group introduced via the bromoethyl linker, the potency and selectivity of these inhibitors can be fine-tuned. The general structure of many indolin-2-one-based kinase inhibitors involves a heterocyclic group at the 3-position, which is crucial for binding to the ATP-binding pocket of the kinase.

The 4-(2-aminoethyl) substituent, generated from the title compound, can serve as a key pharmacophore to improve solubility and/or engage in additional interactions within the kinase domain, potentially leading to enhanced potency and selectivity.

Signaling Pathways and Experimental Workflows

Targeted Signaling Pathways

The primary targets for kinase inhibitors derived from the indolin-2-one scaffold are key signaling pathways involved in tumor angiogenesis and proliferation. Diagrams for the VEGF, PDGF, and FGF signaling pathways are provided below. These diagrams illustrate the key components of each pathway, highlighting the receptor tyrosine kinases that are the targets of these inhibitors.

Caption: VEGF Signaling Pathway and Point of Inhibition.

Caption: PDGF Signaling Pathway and Point of Inhibition.

Caption: FGF Signaling Pathway and Point of Inhibition.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and initial biological evaluation of a kinase inhibitor using this compound as a starting material.

Caption: Synthetic and Screening Workflow.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. Its utility is particularly pronounced in the field of drug discovery for the development of potent and selective kinase inhibitors. The straightforward reactivity of the bromoethyl group allows for the efficient generation of compound libraries for structure-activity relationship studies, facilitating the discovery of novel therapeutics for cancer and other diseases driven by aberrant kinase signaling.

References

- 1. sinobiological.com [sinobiological.com]

- 2. cusabio.com [cusabio.com]

- 3. WO2005080333A1 - Process for purification of ropinirole - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]